[1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol
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Overview
Description
[1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at position 1, an isopropyl group at position 5, and a hydroxymethyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by oxidation to form the pyrazole ring. The hydroxymethyl group can be introduced via a formylation reaction using formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: (1-Methyl-5-propan-2-ylpyrazol-4-yl)carboxylic acid.
Reduction: (1-Methyl-5-propan-2-ylpyrazol-4-yl)methane.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
[1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of [1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
(1-Methyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the isopropyl group.
(1-Methyl-5-phenylpyrazol-4-yl)methanol: Similar structure but has a phenyl group instead of an isopropyl group.
Uniqueness: [1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol is unique due to the presence of both a methyl and an isopropyl group on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
(1-methyl-5-propan-2-ylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-7(5-11)4-9-10(8)3/h4,6,11H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWKQMMGKAIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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